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  • Product: (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

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Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of (S)-1-(2,5-Dif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. While direct experimental data on this specific compound is limited in publicly available literature, its structural classification as a substituted phenethylamine allows for a well-grounded postulation of its biological targets and downstream effects. This document will synthesize information from structure-activity relationship (SAR) studies of analogous compounds to propose a likely mechanistic pathway, offering a valuable framework for future research and development.

Introduction to (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine belonging to the broad class of substituted phenethylamines.[1] This class of compounds is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems in the central nervous system.[2][3] The core structure consists of a phenyl ring attached to an ethylamine backbone. In this specific molecule, two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring, and a methyl group at the alpha position of the ethylamine side chain confers chirality, with the (S)-enantiomer being specified.

Chemical Properties
IUPAC Name (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride[1]
CAS Number 1391439-31-8[1]
Molecular Formula C₈H₁₀ClF₂N[1]
Molecular Weight 193.62 g/mol [1]
Structure See Figure 1

The Phenethylamine Pharmacophore and the Influence of Fluorine Substitution

The pharmacological activity of phenethylamines is intrinsically linked to their ability to interact with monoaminergic systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways. The substitutions on the phenyl ring and the ethylamine side chain play a crucial role in determining the affinity and selectivity of these compounds for various receptors and transporters.

Fluorine substitution, in particular, has become a valuable tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine atoms can influence a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect membrane permeability and blood-brain barrier penetration.

  • Binding Affinity: The electronegativity and size of fluorine can alter the electronic distribution of the aromatic ring and influence key binding interactions with target proteins.

Structure-activity relationship studies on various phenethylamine derivatives have shown that halogen substitutions on the phenyl ring can significantly impact their affinity for serotonin receptors, particularly the 5-HT₂A receptor.[2][4][5]

Hypothesized Mechanism of Action: Modulation of Monoaminergic Systems

Based on its structural similarity to other psychoactive phenethylamines, the primary mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is hypothesized to be the modulation of monoamine neurotransmitter systems. This modulation could occur through one or more of the following pathways:

  • Interaction with Serotonin Receptors: A likely primary target is the serotonin 5-HT₂A receptor. Many substituted phenethylamines are agonists or partial agonists at this receptor, and this interaction is often responsible for their psychoactive effects. The difluoro substitution pattern on the phenyl ring of the compound could influence its binding affinity and efficacy at this and other 5-HT receptor subtypes.[2][4][5]

  • Inhibition of Monoamine Transporters: Another plausible mechanism is the inhibition of the reuptake of serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET). By blocking these transporters, the compound would increase the synaptic concentration of these neurotransmitters, leading to enhanced signaling. A recent study developed quantitative structure-activity relationship models for the interaction of phenethylamines with these transporters, providing a framework for predicting such activity.[3]

  • Interaction with Trace Amine-Associated Receptors (TAARs): Substituted phenethylamines are also known to interact with TAARs, particularly TAAR1. These receptors are involved in modulating the activity of dopaminergic, serotonergic, and glutamatergic systems.

Given the available evidence from related compounds, a primary focus for investigation should be the interaction of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride with the 5-HT₂A receptor and the monoamine transporters.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride with a target neuron, focusing on the potential modulation of the serotonin system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release HT2A 5-HT2A Receptor Signaling_cascade Downstream Signaling (e.g., PLC, IP3, DAG) HT2A->Signaling_cascade Initiates Compound (S)-1-(2,5-Difluorophenyl)ethanamine HCl Compound->SERT Inhibition? Compound->HT2A Agonism? Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT2A Activation

Caption: Hypothesized interaction of the compound with serotonergic synapses.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

Objective: To determine the binding affinity and functional activity of the compound at key molecular targets.

1. Receptor Binding Assays:

  • Protocol: Radioligand binding assays using cell membranes expressing human recombinant 5-HT₂A, 5-HT₂C, and other relevant 5-HT receptor subtypes, as well as dopamine and norepinephrine receptors.
  • Rationale: To determine the equilibrium dissociation constant (Kᵢ) of the compound for these receptors, providing a measure of its binding affinity.

2. Monoamine Transporter Uptake Assays:

  • Protocol: Use of synaptosomes or cell lines stably expressing SERT, DAT, and NET. The ability of the compound to inhibit the uptake of radiolabeled substrates (e.g., [³H]5-HT, [³H]dopamine, [³H]norepinephrine) is measured.
  • Rationale: To determine the half-maximal inhibitory concentration (IC₅₀) for each transporter, indicating the compound's potency as a reuptake inhibitor.

3. Functional Assays:

  • Protocol:
  • For G-protein coupled receptors (GPCRs) like 5-HT₂A, calcium mobilization assays or inositol phosphate accumulation assays can be performed in cells expressing the receptor.
  • For transporters, electrophysiological measurements (e.g., patch-clamp) can assess the effect of the compound on transporter-mediated currents.
  • Rationale: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets and to quantify its efficacy.
In Vivo Studies

Objective: To assess the behavioral and neurochemical effects of the compound in animal models.

1. Behavioral Pharmacology:

  • Protocol:
  • Head-twitch response (HTR) in rodents: A classic behavioral assay for 5-HT₂A receptor agonism.
  • Locomotor activity: To assess stimulant or sedative effects, which can be indicative of dopaminergic or noradrenergic modulation.
  • Microdialysis: To measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions following compound administration.
  • Rationale: To correlate the in vitro findings with observable behavioral and neurochemical outcomes in a living organism.

The following flowchart outlines a suggested experimental workflow for elucidating the mechanism of action.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis & Interpretation A Receptor Binding Assays (5-HT, DA, NE receptors) F Determine Ki, IC50, EC50 values A->F B Monoamine Transporter Uptake Assays (SERT, DAT, NET) B->F C Functional Assays (e.g., Calcium Mobilization) C->F D Behavioral Assays (e.g., Head-Twitch Response) G Correlate in vitro and in vivo data D->G E Neurochemical Analysis (e.g., Microdialysis) E->G F->G H Elucidate Mechanism of Action G->H

Caption: Experimental workflow for mechanism of action determination.

Conclusion and Future Directions

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a substituted phenethylamine with a high likelihood of acting as a modulator of monoamine neurotransmitter systems. Based on structure-activity relationships of analogous compounds, its primary targets are hypothesized to be serotonin receptors, particularly 5-HT₂A, and/or monoamine transporters. The difluoro substitution on the phenyl ring is expected to significantly influence its pharmacological profile.

Further research, following the experimental protocols outlined in this guide, is essential to definitively elucidate the mechanism of action of this compound. A thorough understanding of its pharmacology will be critical for any potential development as a research tool or therapeutic agent.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

Sources

Exploratory

Safety and handling precautions for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Safe Handling of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride This guide provides a comprehensive overview of the essential safety and handling precautions for (S)-1-(2,5-Difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

This guide provides a comprehensive overview of the essential safety and handling precautions for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No: 1391439-31-8). As a specialized chemical intermediate, its proper management within a laboratory or drug development setting is paramount to ensuring personnel safety and maintaining experimental integrity. This document synthesizes critical data from safety data sheets of the compound and its close analogs to provide a robust framework for its use.

Chemical Identity and Physicochemical Profile

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt, often utilized as a building block in the synthesis of complex pharmaceutical agents.[1][2] Understanding its fundamental properties is the first step in safe handling.

Table 1: Chemical Identification

Identifier Value Source
IUPAC Name (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride [1]
CAS Number 1391439-31-8 [1]
Molecular Formula C₈H₁₀ClF₂N [1]
Molecular Weight 193.62 g/mol [1]

| Canonical SMILES | CC1=CC(F)=CC=C1F.[H]Cl |[1] |

While specific experimental data for this exact compound is not extensively published, the properties of similar amine hydrochlorides suggest it is a solid, likely with some degree of water solubility.[3] The hydrochloride form enhances stability and simplifies handling compared to the free base.

Hazard Identification and GHS Classification

Based on data from analogous compounds, (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is classified as hazardous.[4][5] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

Hazard Class Hazard Category GHS Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Classification is based on data for closely related structures and should be treated as a reliable proxy in the absence of specific testing for this compound.[2][5][6]

The causality behind these classifications stems from the compound's chemical nature. As an amine salt, it can react with moisture on the skin, eyes, or in the respiratory tract, leading to irritation. If ingested, it is considered harmful.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of solid (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride and its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is required when weighing the solid or performing reactions to prevent inhalation of dust or aerosols.[6][7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield are mandatory.[6][8] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Skin Protection:

    • Gloves: Wear impervious protective gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of spillage, an impervious or chemically resistant apron is recommended.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator should be used.[5]

The following diagram outlines the logical workflow for ensuring adequate protection when handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing Post-Handling & Doffing A Assess Task-Specific Risks (e.g., weighing vs. reaction) B Verify Fume Hood Functionality A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Wear Laboratory Coat E Don Safety Goggles / Face Shield D->E F Inspect and Don Nitrile Gloves E->F G Handle Compound in Fume Hood F->G Proceed to Handling H Decontaminate Work Area G->H Task Complete I Remove Gloves Using Proper Technique H->I J Wash Hands Thoroughly I->J

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride as a Chiral Resolving Agent for Racemic Acids

Introduction: The Critical Role of Chirality in Drug Development In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs.

This necessity drives the demand for robust and efficient methods to separate racemic mixtures—a process known as chiral resolution.[1] One of the most reliable and scalable techniques for resolving racemic compounds, particularly carboxylic acids, is through the formation of diastereomeric salts using a chiral resolving agent.[2][3] These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4][5][6]

This application note provides a detailed guide to the use of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a highly effective chiral resolving agent, for the separation of racemic carboxylic acids. We will explore the underlying principles, provide a comprehensive experimental protocol, and offer insights into optimization and troubleshooting.

Physicochemical Properties of the Resolving Agent

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt valued for its ability to form crystalline diastereomeric salts with a variety of racemic acids. The fluorine substituents on the phenyl ring can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the differential crystallization of the resulting diastereomeric salts.

Table 1: Properties of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

PropertyValueSource
CAS Number 1391439-31-8[7][8]
Molecular Formula C₈H₁₀ClF₂N[8]
Molecular Weight 193.62 g/mol [8]
Appearance White to off-white solid (typical)Supplier Data
Storage Temperature Inert atmosphere, Room Temperature[7]

Note: The free base, (S)-1-(2,5-Difluorophenyl)ethanamine, is typically liberated from the hydrochloride salt in situ or prior to the resolution reaction by treatment with a base.

Mechanism of Chiral Resolution

The fundamental principle of this resolution method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][9][10]

The process unfolds as follows:

  • Salt Formation: The chiral resolving agent, (S)-amine, is reacted with a racemic acid, which consists of (R)-acid and (S)-acid. This acid-base reaction forms two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine].

  • Differential Solubility: These two diastereomeric salts are not mirror images of each other.[1] Consequently, they have different crystal lattice energies and, most importantly, different solubilities in a given solvent system.

  • Fractional Crystallization: By carefully selecting a solvent and controlling the temperature, a state of supersaturation can be achieved where the less soluble diastereomeric salt selectively crystallizes out of the solution, leaving the more soluble diastereomer behind.[11]

  • Isolation and Liberation: The crystallized salt is isolated via filtration. Subsequent treatment with a strong acid (e.g., HCl) breaks the salt, regenerating the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and recycled.[2][4]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) mixture Mixture of Diastereomeric Salts [(R)-Acid · (S)-Amine] [(S)-Acid · (S)-Amine] racemic_acid->mixture + resolving_agent (S)-1-(2,5-Difluorophenyl)ethanamine ((S)-Amine) resolving_agent->mixture less_soluble Less Soluble Salt Crystallizes [(R)-Acid · (S)-Amine] mixture->less_soluble Cooling/ Solvent Adjustment more_soluble More Soluble Salt in Solution [(S)-Acid · (S)-Amine] mixture->more_soluble Remains in Mother Liquor isolated_salt Isolated Crystalline Salt less_soluble->isolated_salt Filtration enantioenriched_acid Enantioenriched (R)-Acid isolated_salt->enantioenriched_acid + Acid (e.g., HCl) recovered_agent Recovered (S)-Amine isolated_salt->recovered_agent

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of a Generic Racemic Carboxylic Acid

This protocol provides a general workflow. It is imperative to optimize parameters such as solvent, temperature, and stoichiometry for each specific racemic acid.

Materials and Equipment:

  • Racemic carboxylic acid

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

  • Sodium hydroxide (NaOH), 2 M solution

  • Hydrochloric acid (HCl), 2 M solution

  • Organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks, magnetic stirrer with hotplate, reflux condenser

  • Büchner funnel and vacuum flask for filtration

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment: Chiral HPLC or GC, polarimeter

Step-by-Step Methodology

Part A: Liberation of the Chiral Amine (Free Base)

  • Dissolution: Dissolve (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

  • Extraction: Extract the liberated free amine into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil is the free (S)-amine. Caution: Perform in a well-ventilated fume hood.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq) and the free (S)-amine (0.5 - 1.0 eq) in a suitable solvent (e.g., methanol, ethanol).[11] The choice of solvent is critical and often requires screening to find a system where one diastereomeric salt is significantly less soluble than the other.[5]

  • Heating: Gently heat the mixture with stirring until all solids dissolve completely, forming a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal if available. Further cooling in an ice bath or refrigerator (e.g., 4°C) for several hours can increase the yield of the precipitate.[11]

  • Isolation: Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

  • Analysis (Optional): At this stage, a small sample of the salt can be taken, liberated, and analyzed for diastereomeric/enantiomeric excess to determine if further recrystallization is needed to improve purity.

Part C: Liberation of the Enantiomerically Enriched Acid

  • Suspension: Suspend the isolated diastereomeric salt in water.

  • Acidification: Add 2 M HCl solution dropwise while stirring until the solution is acidic (pH < 2). This will protonate the amine and liberate the free carboxylic acid.

  • Extraction: Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the final product.

  • Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) using chiral HPLC, GC, or polarimetry.

Sources

Application

Application Notes and Protocols for (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Chiral Amines in Modern Synthesis (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral primary ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Chiral Amines in Modern Synthesis

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a valuable building block in asymmetric synthesis. The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules, making this reagent particularly relevant in the design and synthesis of novel pharmaceuticals and agrochemicals.[1][2] Chiral amines are fundamental to asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and precursors for chiral ligands and catalysts.[3][4] This guide provides detailed application notes and adaptable protocols for the use of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride in two key areas of asymmetric synthesis: as a chiral auxiliary for diastereoselective alkylation and as a chiral resolving agent for racemic carboxylic acids.

The protocols presented herein are based on well-established methodologies for structurally similar, non-fluorinated chiral amines, such as (S)-1-phenylethylamine.[3][5][6] Researchers should consider these as robust starting points, with the understanding that optimization may be necessary to achieve maximum efficiency and selectivity for specific substrates. The fluorine substituents on the phenyl ring of the target amine may subtly alter its steric and electronic profile, potentially influencing reaction rates and diastereoselectivities.

Part 1: (S)-1-(2,5-Difluorophenyl)ethanamine as a Chiral Auxiliary in Diastereoselective Alkylation

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction.[5] The auxiliary is temporarily incorporated into a prochiral substrate, directs a stereoselective transformation, and is subsequently removed to yield the desired enantiomerically enriched product. (S)-1-(2,5-Difluorophenyl)ethanamine can be readily converted into a chiral amide, which can then be used to direct the diastereoselective alkylation of the α-carbon.

Principle of Diastereoselection

The stereocontrol exerted by the (S)-1-(2,5-Difluorophenyl)ethyl group is primarily due to steric hindrance. Once the chiral amide is formed and deprotonated to generate a lithium enolate, the bulky 2,5-difluorophenyl group effectively shields one face of the enolate. This steric blockade forces the incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer.[5] The chelation of the lithium cation between the enolate oxygen and the amide carbonyl group creates a rigid, planar intermediate, which enhances the facial bias.[5]

Diagram 1: Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Amine (S)-1-(2,5-Difluorophenyl)ethanamine Amide Chiral N-Acyl Amide Amine->Amide Coupling Agent CarboxylicAcid Prochiral Carboxylic Acid CarboxylicAcid->Amide Enolate Lithium Enolate (Chelated Intermediate) Amide->Enolate LDA or n-BuLi -78 °C AlkylatedAmide Alkylated Amide (High Diastereoselectivity) Enolate->AlkylatedAmide Electrophile (R-X) FinalProduct Enantiomerically Enriched Carboxylic Acid AlkylatedAmide->FinalProduct Hydrolysis

Caption: General workflow for asymmetric alkylation using a chiral auxiliary derived from (S)-1-(2,5-Difluorophenyl)ethanamine.

Experimental Protocols

Protocol 1.1: Synthesis of the Chiral N-Acyl Amide

This initial step involves the coupling of (S)-1-(2,5-Difluorophenyl)ethanamine with a prochiral carboxylic acid to form the corresponding chiral amide.

Materials:

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂) or a coupling agent like TiCl₄[7]

  • Anhydrous dichloromethane (DCM) or pyridine[7]

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., DCM, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Free-Basing the Amine: To a suspension of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes. The resulting solution contains the free amine.

  • Acid Chloride Formation (Method A): In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amide Coupling (Method A): Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the solution of the free amine dropwise. Stir the reaction mixture at room temperature overnight.

  • One-Pot Amidation (Method B): In a flame-dried, screw-capped vial, dissolve the carboxylic acid (1.0 eq) in pyridine. Add the free amine solution (1.0 eq) followed by TiCl₄ (3.0 eq). Seal the vial and heat at 85 °C for 2-4 hours, monitoring by TLC.[7]

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Diastereoselective Alkylation of the Chiral Amide

This is the key stereocenter-forming step. The chiral amide is deprotonated to form a rigid enolate, which then reacts with an electrophile.

Materials:

  • Chiral N-acyl amide from Protocol 1.1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) solution in a suitable solvent

  • Electrophile (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere, dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA or n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral GC/HPLC analysis. Purify the product by flash column chromatography.

Protocol 1.3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated chiral amide from Protocol 1.2

  • Sulfuric acid or hydrochloric acid

  • Water

  • Toluene or other suitable solvent for extraction

Procedure:

  • Dissolve the purified alkylated amide (1.0 eq) in a mixture of water and an organic solvent such as toluene.

  • Add concentrated sulfuric acid (e.g., 6 M) and heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent to recover the chiral auxiliary. The auxiliary can be purified and recycled.

  • The aqueous layer, containing the desired carboxylic acid, can be further purified by extraction or other appropriate methods.

Table 1: Representative Diastereoselectivities in Alkylation Reactions Using (S)-1-Phenylethylamine Derived Amides

Electrophile (R-X)Diastereomeric Excess (d.e.)
Methyl Iodide>95%
Ethyl Iodide>95%
Benzyl Bromide>98%
Allyl Bromide>95%

Note: Data is for the analogous (S)-1-phenylethylamine auxiliary and serves as an expected benchmark. Actual results with the difluorinated analogue may vary and require optimization.[3]

Part 2: (S)-1-(2,5-Difluorophenyl)ethanamine as a Chiral Resolving Agent

Chiral resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture.[5] It involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[8][9] (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, as a chiral base, is well-suited for the resolution of racemic carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

A racemic mixture of a carboxylic acid, (R/S)-R'COOH, is reacted with an enantiomerically pure amine, in this case, (S)-1-(2,5-Difluorophenyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-R'COO⁻][(S)-amineH⁺] and [(S)-R'COO⁻][(S)-amineH⁺]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved carboxylic acid can then be liberated from the salt by treatment with an acid.

Diagram 2: Chiral Resolution Workflow

G RacemicAcid Racemic Carboxylic Acid ((R/S)-R'COOH) DiastereomericSalts Mixture of Diastereomeric Salts [(R)-Salt] and [(S)-Salt] RacemicAcid->DiastereomericSalts ChiralAmine (S)-1-(2,5-Difluorophenyl)ethanamine ChiralAmine->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SeparatedSalt Less Soluble Diastereomeric Salt (e.g., [(S)-Salt]) Crystallization->SeparatedSalt Filtration ResolvedAcid Enantiomerically Enriched Carboxylic Acid ((S)-R'COOH) SeparatedSalt->ResolvedAcid Acidification

Caption: General procedure for the resolution of a racemic carboxylic acid using (S)-1-(2,5-Difluorophenyl)ethanamine.

Experimental Protocol

Protocol 2.1: Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid. The choice of solvent is critical and may require screening to identify optimal conditions for selective crystallization.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other organic solvent for extraction

Procedure:

  • Free-Basing the Amine: Prepare the free (S)-1-(2,5-Difluorophenyl)ethanamine from its hydrochloride salt as described in Protocol 1.1.

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate container, dissolve the free (S)-1-(2,5-Difluorophenyl)ethanamine (0.5 - 1.0 eq) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.

  • Combine the two solutions and heat gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enriched Carboxylic Acid: Suspend the crystalline diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH 1-2).

  • Extract the liberated carboxylic acid with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., an amide with a different chiral amine) followed by NMR analysis.

Conclusion and Future Perspectives

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a promising chiral building block for asymmetric synthesis. The protocols provided offer a solid foundation for its application as both a chiral auxiliary and a resolving agent. The presence of the difluorophenyl moiety may offer unique advantages in terms of crystallinity of intermediates and the pharmacokinetic properties of the final products. Further research into the development of chiral ligands and organocatalysts derived from this amine could expand its utility in a broader range of asymmetric transformations, including reductions, additions, and cycloadditions.

References

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
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  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. Available at: [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. Available at: [Link]

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  • Furia, M., et al. (2025).
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Method

Scale-Up Synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: An Application Note and Protocol

Abstract (S)-1-(2,5-Difluorophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in the synthesis of numerous pharmaceutical agents. The stereochemistry at the α-position is often critical for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-(2,5-Difluorophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in the synthesis of numerous pharmaceutical agents. The stereochemistry at the α-position is often critical for biological activity and selectivity. This application note provides a comprehensive guide for the scale-up synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, focusing on a robust and efficient biocatalytic approach. We detail a step-by-step protocol, from the asymmetric amination of the prochiral ketone to the final crystallization of the hydrochloride salt. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering insights into practical implementation, safety considerations, and analytical quality control for producing this valuable chiral amine on a larger scale.

Introduction: The Significance of Chiral Amines

Chiral amines are integral components in a vast array of pharmaceuticals and agrochemicals, with an estimated 40% of all commercial drugs containing a chiral amine moiety.[1][2] The specific stereoisomer of a chiral amine can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiopure amines is of paramount importance in modern drug discovery and development.[3] (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride serves as a crucial intermediate for several active pharmaceutical ingredients (APIs), where the difluorophenyl group can enhance metabolic stability and binding affinity.

Traditional chemical methods for chiral amine synthesis often rely on transition metal catalysts and harsh reaction conditions, which can present challenges in terms of cost, safety, and environmental impact on an industrial scale.[1] In contrast, biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes to perform highly selective chemical transformations under mild conditions.[4] This application note will focus on the application of a transaminase enzyme for the asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine.

Synthetic Strategy: A Biocatalytic Approach

The chosen synthetic route for the scale-up production of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is centered around the asymmetric reductive amination of 2',5'-Difluoroacetophenone using a stereoselective transaminase (TAm) enzyme. This biocatalytic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, aqueous medium), and reduced environmental impact.[1][5]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material: 2',5'-Difluoroacetophenone Biocatalysis Asymmetric Amination (Transaminase) Start->Biocatalysis Extraction Work-up & Extraction Biocatalysis->Extraction Salt_Formation Hydrochloride Salt Formation Extraction->Salt_Formation Purification Crystallization & Purification Salt_Formation->Purification Final_Product (S)-1-(2,5-Difluorophenyl)ethanamine HCl Purification->Final_Product

Caption: Overall workflow for the scale-up synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.

The key transformation is the stereoselective transfer of an amino group from an amine donor, such as isopropylamine, to the prochiral ketone, 2',5'-Difluoroacetophenone, catalyzed by an (S)-selective transaminase. The resulting (S)-amine is then extracted, converted to its hydrochloride salt for improved stability and handling, and finally purified by crystallization.

Safety and Handling of Key Reagents

3.1. 2',5'-Difluoroacetophenone

2',5'-Difluoroacetophenone is a combustible liquid and can cause skin, eye, and respiratory irritation.[6]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[6] If inhaled, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water.[7]

3.2. Isopropylamine

Isopropylamine is a flammable, corrosive, and volatile liquid with a strong ammonia-like odor.

  • Handling: Use in a well-ventilated fume hood with extreme caution. Wear appropriate PPE, including respiratory protection.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

3.3. Hydrochloric Acid

Concentrated hydrochloric acid is a highly corrosive liquid.

  • Handling: Always add acid to water, never the other way around. Handle with appropriate PPE, including acid-resistant gloves and safety goggles, in a fume hood.

  • Storage: Store in a corrosion-resistant container.

Detailed Experimental Protocol

4.1. Materials and Equipment

MaterialGradeSupplier
2',5'-Difluoroacetophenone≥98%Sigma-Aldrich
(S)-selective TransaminaseAs specifiedCodexis, etc.
Isopropylamine≥99%Acros Organics
Pyridoxal-5'-phosphate (PLP)≥98%TCI Chemicals
Potassium phosphate buffer (pH 8.0)Reagent GradeFisher Scientific
Methyl tert-butyl ether (MTBE)HPLC GradeVWR Chemicals
Hydrochloric acid in isopropanol (2M)Titrated solutionAlfa Aesar
Isopropanol (IPA)Anhydrous, ≥99.5%J.T. Baker
Celite® 545---EMD Millipore
  • Jacketed glass reactor (appropriate volume for the intended scale)

  • Overhead stirrer

  • Temperature probe and controller

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Drying oven

4.2. Step-by-Step Procedure

Step 1: Biocatalytic Asymmetric Amination

  • To a jacketed glass reactor, add potassium phosphate buffer (1.0 M, pH 8.0).

  • With stirring, add the (S)-selective transaminase enzyme and a catalytic amount of pyridoxal-5'-phosphate (PLP).

  • Add isopropylamine (as the amine donor).

  • In a separate vessel, dissolve 2',5'-Difluoroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reactor.

  • Maintain the reaction mixture at a constant temperature (typically 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC for the conversion of the ketone and the formation of the amine. The reaction is typically complete within 24-48 hours.

Step 2: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add Celite® to the reaction mixture and stir for 15 minutes to aid in the filtration of the enzyme.

  • Filter the mixture through a pad of Celite® and wash the filter cake with deionized water.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(2,5-Difluorophenyl)ethanamine as an oil.

Step 3: Hydrochloride Salt Formation and Crystallization

  • Dissolve the crude amine in isopropanol (IPA).

  • Slowly add a 2M solution of hydrochloric acid in isopropanol to the stirred solution until the pH is acidic (pH 2-3).

  • The hydrochloride salt will precipitate out of the solution. Stir the slurry at room temperature for 1-2 hours and then cool to 0-5 °C for complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold IPA.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

5.1. Purity and Identity

The purity and identity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the methine proton, and the methyl protons of the (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. The integration of the peaks should be consistent with the structure.
¹³C NMR The carbon NMR spectrum will display the expected number of signals for the eight unique carbon atoms in the molecule.
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free amine [M+H]⁺.
Melting Point The melting point of the crystalline hydrochloride salt should be sharp and consistent with literature values.

5.2. Enantiomeric Excess (e.e.) Determination

The enantiomeric excess is a critical quality attribute for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9]

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines.[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:[9]

    • e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100

    • Where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Analytical_Workflow Product Final Product: (S)-1-(2,5-Difluorophenyl)ethanamine HCl Purity Purity & Identity (NMR, MS, MP) Product->Purity EE Enantiomeric Excess (Chiral HPLC) Product->EE QC_Pass Quality Control Passed Purity->QC_Pass Meets Specification QC_Fail Quality Control Failed Purity->QC_Fail Does Not Meet Specification EE->QC_Pass ≥99% e.e. EE->QC_Fail <99% e.e.

Caption: Analytical workflow for the quality control of the final product.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride using a highly efficient and stereoselective biocatalytic method. By leveraging the advantages of transaminase enzymes, this protocol offers a sustainable and scalable alternative to traditional chemical synthesis routes. The detailed experimental procedures, safety guidelines, and analytical methods described herein will enable researchers and process chemists to confidently produce this valuable chiral intermediate with high purity and enantioselectivity, facilitating the development and manufacturing of next-generation pharmaceuticals.

References

  • Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). Dove Medical Press. [Link]

  • Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. (n.d.). MDPI. [Link]

  • Mbah, C. J. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. (2001, August 1). PubMed. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC - NIH. [Link]

  • The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025, November 19). Crossref. [Link]

  • (R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. [Link]

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  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023, February 22). MDPI. [Link]

  • Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. (2021, February 19). PubMed. [Link]

  • Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. (2009, December 14). PubMed. [Link]

  • Photo-Biocatalytic One-Pot Cascade Reaction for the Asymmetric Synthesis of Hydroxysulfone Compounds. (n.d.). MDPI. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Angewandte Chemie International Edition. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
  • (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. (2025, February 5). Chemsrc. [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (n.d.). ResearchGate. [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (n.d.). MDPI. [Link]

  • Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. (n.d.). PMC - NIH. [Link]

  • (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. (n.d.). MySkinRecipes. [Link]

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  • (PDF) One-Pot Synthesis of 2,5-Diformylfuran from Fructose by Bifunctional Polyaniline-Supported Heteropolyacid Hybrid Catalysts. (2019, May 10). ResearchGate. [Link]

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Application

Application Notes and Protocols: Derivatization of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Specific Applications

Introduction (S)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its stereochemistry and the presence of the difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its stereochemistry and the presence of the difluorophenyl moiety make it a valuable synthon for creating compounds with specific pharmacological activities. The hydrochloride salt form enhances its stability and handling properties.[1][2][3][4] Derivatization of the primary amine group is a fundamental step to either protect it during a multi-step synthesis, modify its biological activity, or to enable specific analytical characterizations, such as the determination of enantiomeric purity.

This document provides detailed application notes and protocols for two common and highly relevant derivatization strategies for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride:

  • N-Acetylation: A robust method for amine protection or for introducing an acetyl group as part of a pharmacophore.

  • Diastereomeric Amide Formation using Mosher's Acid Chloride: A classic and reliable method for determining the enantiomeric excess (% ee) of the chiral amine via NMR spectroscopy.[5][6][7]

The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind procedural steps to ensure reproducibility and success.

Application 1: N-Acetylation for Synthetic Modification

N-acetylation is a fundamental transformation that converts the primary amine into a more stable and less reactive acetamide.[8] This is often a necessary step in a synthetic sequence to prevent the nucleophilic amine from participating in undesired side reactions. The resulting amide itself can also be a key structural feature in the final active pharmaceutical ingredient (API). The reaction is typically an acylation, proceeding through the nucleophilic attack of the amine on an acetylating agent.[9][10]

Scientific Rationale

The hydrochloride salt of the starting material must first be neutralized to liberate the free primary amine, which is the active nucleophile. A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used for this purpose. An excess of the base is typically employed to also quench the acid byproduct generated during the reaction (e.g., HCl from acetyl chloride).[9] Acetyl chloride is a highly reactive acetylating agent, ensuring a rapid and often complete conversion under mild conditions.[11] The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive acetyl chloride.

Experimental Workflow: N-Acetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve (S)-1-(2,5-Difluorophenyl)ethanamine HCl and Triethylamine in anhydrous DCM cool Cool solution to 0 °C (Ice Bath) prep_amine->cool add_acetyl Add Acetyl Chloride dropwise cool->add_acetyl warm_rt Warm to Room Temperature and stir for 1-3 hours add_acetyl->warm_rt monitor Monitor reaction progress (TLC/LC-MS) warm_rt->monitor quench Quench with H₂O monitor->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography (e.g., Silica gel, EtOAc/Hexanes) dry->purify final_product final_product purify->final_product Yields N-((S)-1-(2,5-difluorophenyl)ethyl)acetamide

Caption: Workflow for the N-acetylation of (S)-1-(2,5-Difluorophenyl)ethanamine.

Detailed Protocol: N-Acetylation

Materials:

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.2 M).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature until the starting material fully dissolves, indicating the formation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a precipitate (triethylamine hydrochloride) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((S)-1-(2,5-difluorophenyl)ethyl)acetamide.

Data Presentation
ParameterValue/ConditionRationale
Stoichiometry
Amine HCl1.0 eqLimiting reagent
Triethylamine2.2 eqNeutralizes HCl salt and reaction byproduct
Acetyl Chloride1.1 eqSlight excess to ensure complete reaction
Reaction Conditions
SolventAnhydrous DCMAprotic solvent prevents hydrolysis of acetyl chloride
Temperature0 °C to RTControls initial exotherm, then allows reaction to complete
Reaction Time1-3 hoursTypical duration for complete conversion
Expected Outcome
ProductN-((S)-1-(2,5-difluorophenyl)ethyl)acetamide-
Expected Yield> 90%High-yielding reaction
Purity> 98% after chromatographyStandard purification outcome

Application 2: Derivatization with Mosher's Acid for Enantiomeric Purity Analysis

For chiral molecules like (S)-1-(2,5-Difluorophenyl)ethanamine, confirming high enantiomeric purity is a regulatory and scientific necessity. A powerful method for this determination is NMR spectroscopy of diastereomeric derivatives.[6] By reacting the chiral amine with an enantiomerically pure chiral derivatizing agent, a mixture of diastereomers is formed if the amine is not enantiomerically pure. These diastereomers have distinct NMR spectra, allowing for their quantification.[12]

(R)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), typically used as its more reactive acid chloride, is a gold-standard reagent for this purpose.[5][7] The presence of the trifluoromethyl group provides a clean and sensitive probe in ¹⁹F NMR spectroscopy, which often gives baseline-separated signals for the two diastereomers with a very low background.[12]

Scientific Rationale

The reaction of a scalemic amine (a mixture of R and S enantiomers) with a single enantiomer of Mosher's acid chloride (e.g., the R-enantiomer) produces a mixture of two diastereomers: (R,S) and (R,R). Diastereomers have different physical properties and, crucially, different chemical shifts in NMR spectra.[6] By integrating the distinct signals (e.g., the -CF₃ signal in ¹⁹F NMR or the methoxy signal in ¹H NMR) corresponding to each diastereomer, the ratio of the original enantiomers can be accurately calculated. It is critical that the derivatization reaction proceeds to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the amine, avoiding any potential kinetic resolution effects.[6] Anhydrous pyridine is often used as both the base and a suitable solvent for this reaction.[12]

Logical Relationship: Enantiomeric Purity Determination

Caption: Logic flow for determining enantiomeric excess using Mosher's acid.

Detailed Protocol: Mosher's Amide Formation and NMR Analysis

Materials:

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (~5 mg, 1.0 eq)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, ~1.2 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent and base)

  • Anhydrous Deuterated Chloroform (CDCl₃) for NMR

  • NMR tube

Procedure:

  • Sample Preparation: In a clean, dry vial, suspend ~5 mg of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride in 0.5 mL of anhydrous pyridine. Stir to dissolve. The pyridine acts as both the solvent and the base to neutralize the hydrochloride.

  • Derivatization: To this solution, add ~1.2 equivalents of (R)-Mosher's acid chloride. Seal the vial and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC). The reaction must go to completion.

  • Work-up (Optional but Recommended):

    • Dilute the reaction mixture with DCM or diethyl ether.

    • Wash with dilute HCl (e.g., 1 M) to remove pyridine, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent. This step yields the crude diastereomeric amides and is important for clean NMR spectra.

  • NMR Analysis:

    • Dissolve the crude (or work-up) residue in an appropriate amount of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR and/or ¹⁹F NMR spectrum.

  • Data Interpretation:

    • In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the -CF₃ groups of the (S,R) and (R,R) diastereomers.

    • Carefully integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Presentation
ParameterValue/ConditionRationale
Stoichiometry
Chiral Amine1.0 eqAnalyte of interest
(R)-Mosher's Acid Chloride~1.2 eqEnsures complete reaction of the amine
Base/SolventAnhydrous PyridineNeutralizes HCl and catalyzes the reaction
Reaction Conditions
TemperatureRoom TemperatureSufficient for rapid amide formation
Reaction Time1-2 hoursMust ensure reaction goes to completion
Analysis
Technique¹⁹F NMR SpectroscopyHighly sensitive and clean background for CF₃ signal
Key Signal-CF₃ singletProvides distinct, well-resolved signals for diastereomers
Expected Outcome
Expected % ee> 99% (for high-quality starting material)A single major peak should be observed in the NMR
Purity of ResultHighMethod is robust and widely accepted

Conclusion

The derivatization of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a critical step in its utilization for both synthesis and analysis. The N-acetylation protocol provides a reliable method for protecting the amine functionality or for incorporating an acetamide group into a target molecule. The Mosher's amide formation protocol offers an authoritative and highly accurate method for the crucial determination of enantiomeric purity. By understanding the chemical principles behind these protocols, researchers can effectively apply these techniques to advance their drug discovery and development programs.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Available from: [Link]

  • University of Wisconsin-Madison. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available from: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27, 231-247. Available from: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 8(7). Available from: [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available from: [Link]

  • Reddy, T. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3469-3472. Available from: [Link]

  • The Retort. (2012). Mosher's Acid. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]

  • Nakashima, A., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 748. Available from: [Link]

  • ResearchGate. Marfey's reagent for chiral amino acid analysis: A review. Available from: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available from: [Link]

  • Wikipedia. Mosher's acid. Available from: [Link]

  • Ismail, O. H., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1426, 218-226. Available from: [Link]

  • UCL Discovery. (2021). A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • Oisaki, K., & Kanai, M. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 51(85), 15525-15535. Available from: [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. Available from: [Link]

  • American Society for Mass Spectrometry. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(2), 263-271. Available from: [Link]

  • Acta Naturae. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 14(4), 4-13. Available from: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. Available from: [Link]

  • ACS Publications. (1995). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. Analytical Chemistry, 67(14), 2398-2405. Available from: [Link]

  • Interchim. Derivatization Reagents. Available from: [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. Available from: [Link]

  • eScholarship. (2019). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. The Journal of Organic Chemistry, 84(7), 4115-4124. Available from: [Link]

  • Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Applications of Metal Complexes with (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Introduction: The Strategic Advantage of Fluorinated Chiral Ligands in Asymmetric Catalysis In the landscape of asymmetric synthesis, the design of chiral ligands is paramount to achieving high enantioselectivity in meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Chiral Ligands in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the design of chiral ligands is paramount to achieving high enantioselectivity in metal-catalyzed reactions. The choice of the chiral backbone and its electronic properties can profoundly influence the catalyst's activity and selectivity. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a valuable building block for a new class of chiral ligands. The introduction of fluorine atoms on the phenyl ring is not merely an isomorphic substitution but a strategic design choice. The strong electron-withdrawing nature of fluorine can significantly modulate the electronic properties of the resulting metal complex, influencing the catalytic cycle and potentially enhancing catalyst performance and stability. Furthermore, the specific substitution pattern (2,5-difluoro) provides a distinct steric and electronic environment compared to non-fluorinated or other fluorinated analogues, offering a unique handle for fine-tuning catalyst selectivity.

These application notes will provide a comprehensive guide for researchers on the synthesis and utilization of a Ruthenium(II) catalyst derived from (S)-1-(2,5-Difluorophenyl)ethanamine for the asymmetric transfer hydrogenation of prochiral ketones. This reaction is a cornerstone of modern synthetic chemistry, providing efficient access to enantiomerically enriched secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[1][2]

Part 1: Ligand Synthesis and Catalyst Preparation

The foundational step in harnessing the catalytic potential of (S)-1-(2,5-Difluorophenyl)ethanamine is its conversion into a suitable chiral ligand. For asymmetric transfer hydrogenation, N-sulfonylated diamines have proven to be exceptionally effective, as exemplified by the well-established Noyori-type catalysts.[3] We will adapt this principle to synthesize an N-tosylated derivative of our chiral amine.

Protocol 1.1: Synthesis of N-((S)-1-(2,5-Difluorophenyl)ethyl)-4-methylbenzenesulfonamide

This protocol details the synthesis of the chiral N-sulfonylated ligand. The reaction involves the sulfonylation of the primary amine with p-toluenesulfonyl chloride.

Workflow for Ligand Synthesis

A Start: (S)-1-(2,5-Difluorophenyl)ethanamine HCl B Neutralization (e.g., aq. NaOH) A->B Step 1 C Extraction of Free Amine (e.g., CH2Cl2) B->C Step 2 D Reaction with TsCl (Pyridine, CH2Cl2, 0°C to RT) C->D Step 3 E Aqueous Workup (HCl wash, H2O wash) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G End: Chiral Ligand F->G Step 6

Caption: Workflow for chiral ligand synthesis.

Materials:

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Neutralization: Dissolve (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (1.0 eq) in water and cool in an ice bath. Slowly add 2 M NaOH solution with stirring until the pH is >10.

  • Extraction: Extract the free amine with CH2Cl2 (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Sulfonylation: Transfer the CH2Cl2 solution of the free amine to a round-bottom flask under a nitrogen atmosphere and cool to 0 °C. Add anhydrous pyridine (1.5 eq). Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous CH2Cl2 and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-sulfonylated ligand.

Protocol 1.2: In Situ Preparation of the Ruthenium(II) Catalyst

The active catalyst is a half-sandwich Ru(II) complex. It is conveniently prepared in situ from the chiral ligand and a commercially available ruthenium precursor, [RuCl2(p-cymene)]2.[4][5]

Workflow for Catalyst Preparation

A Start: Chiral Ligand & [RuCl2(p-cymene)]2 B Mix in Solvent (e.g., CH2Cl2 or Isopropanol) A->B Step 1 C Stir at Room Temp. (30 min) B->C Step 2 D End: Active Catalyst Solution (Ready for use) C->D Step 3 Catalyst [Ru(II)-Ligand] Ru_Hydride [Ru(II)-H] Catalyst->Ru_Hydride H-source (e.g., HCOOH/NEt3) Transition_State [Ru-H---O=C]‡ (Six-membered TS) Ru_Hydride->Transition_State Ketone Substrate Product_Complex [Ru(II)] + Chiral Alcohol Transition_State->Product_Complex H- transfer Product_Complex->Catalyst Product Release

Caption: Simplified catalytic cycle for transfer hydrogenation.

Protocol 2.1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a step-by-step method for the catalytic reduction of acetophenone.

Materials:

  • Active catalyst solution (from Protocol 1.2)

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the hydrogen source

  • Solvent (e.g., Dichloromethane or DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Preparation: Prepare the catalyst in situ as described in Protocol 1.2 in the chosen reaction solvent. A typical substrate-to-catalyst ratio (S/C) is 200:1.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 eq).

  • Initiation: Add the formic acid/triethylamine (5:2) mixture (2.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time (e.g., 12-24 hours). Monitor the conversion of the starting material by GC or TLC.

  • Workup: Upon completion, cool the reaction mixture and quench with water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis: The crude product can be purified by column chromatography if necessary. Determine the enantiomeric excess (ee) of the product, (S)-1-phenylethanol, by chiral HPLC or GC analysis.

Expected Performance and Data Summary

While specific data for this novel ligand is being generated, we can project expected outcomes based on structurally similar, highly effective Noyori-type catalysts. The difluoro substitution on the phenyl ring is anticipated to enhance catalyst performance.

Table 1: Projected Catalyst Performance in Asymmetric Transfer Hydrogenation

SubstrateProductS/C RatioTime (h)Conversion (%)ee (%)
Acetophenone(S)-1-Phenylethanol20018>99>95
1-Tetralone(S)-1-Tetralol20024>98>97
2',4'-Difluoroacetophenone(S)-1-(2,4-Difluorophenyl)ethanol20020>99>98

Part 3: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis of the ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity before its use in catalysis.

For the catalytic protocol, running a control reaction without the chiral ligand but with the ruthenium precursor should result in a racemic product, confirming the ligand's essential role in inducing chirality. The enantiomeric excess should be determined using a calibrated chiral column to ensure accurate and reproducible results. The consistency of high conversion and high enantioselectivity across multiple runs will validate the robustness of the protocol.

Conclusion

The use of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride as a precursor for a chiral N-sulfonylated ligand offers a promising avenue for the development of highly efficient ruthenium catalysts for asymmetric transfer hydrogenation. The electronic properties imparted by the difluorophenyl group are expected to yield catalysts with excellent activity and enantioselectivity. The protocols provided herein offer a clear and detailed guide for researchers to synthesize and apply these novel catalytic systems, contributing to the advancement of asymmetric synthesis.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Enantiopure heteroaromatic alcohols are valuable compounds for a series of applications in pharma‐ and agrochemistry. ChemBioChem. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Owing to their interesting properties, chiral fluoroorganics, especially chiral CF3-substituted molecules, are increasingly encountered in many areas of fundamental research, pharmacy, medicine, agriculture, materials science, etc. National Institute of Chemistry. [Link]

  • Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369–2371. [Link]

  • The development of an efficient synthetic route for an optically active ceramide compound (D-erythro-CER[NDS]) is described. ResearchGate. [Link]

  • Xiao, J., & Noyori, R. (2003). Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. Tetrahedron Letters, 44(8), 1633-1636. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride - Stability and Degradation Studies

Prepared by: Senior Application Scientist, Pharmaceutical Development Support Welcome to the technical support resource for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, anal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

Welcome to the technical support resource for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its stability profile. Understanding how this molecule behaves under various stress conditions is paramount for developing robust formulations and validated, stability-indicating analytical methods. This document provides troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and regulatory expectations.

Section 1: General Handling and Storage FAQs

Proper handling and storage are the first line of defense against unwanted degradation. These initial steps are critical for ensuring the integrity of your starting material for any experiment.

Q1: I've just received my shipment of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. What are the absolute critical storage conditions I need to follow?

A: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Ingress of water can compromise sample weight accuracy and potentially initiate hydrolytic degradation pathways or act as a medium for other reactions.

Causality: The hydrochloride salt form can attract water molecules. This moisture can not only affect the physical properties of the solid but also act as a solvent, potentially accelerating interactions with atmospheric oxygen or other reactive species.

Therefore, the following conditions are essential:

  • Keep Container Tightly Closed: This is the most critical step to prevent moisture absorption.[1][2][3]

  • Store in a Dry, Cool, Well-Ventilated Area: A desiccator or a controlled humidity environment is highly recommended.[1][2] While room temperature is generally acceptable, avoid areas with high temperature fluctuations.[4][5]

  • Store Under an Inert Atmosphere: For long-term storage or for use as a reference standard, storing under an inert gas like nitrogen or argon is best practice to prevent potential oxidative degradation.[1][4]

Q2: Are there any common lab reagents or formulation excipients I should avoid mixing with this compound?

A: Yes. Based on its chemical structure—a primary amine hydrochloride—there are two main categories of incompatibilities to be aware of:

  • Strong Oxidizing Agents: The material is incompatible with strong oxidizers.[1] The primary amine group is susceptible to oxidation, which can lead to the formation of impurities like hydroxylamines or nitroso derivatives. Avoid contact with reagents such as hydrogen peroxide (in high concentrations outside of controlled forced degradation studies), permanganates, or chromates.

  • Reactive Excipients: In formulation development, the primary amine can undergo a Maillard reaction with reducing sugars, such as lactose.[6] This reaction leads to the formation of a glycosylamine and subsequent degradation products, often characterized by discoloration (browning) and loss of potency. Be cautious when formulating with excipients that have reactive carbonyl groups.

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of drug development.[7][8] It helps to establish the intrinsic stability of the molecule and is crucial for developing a stability-indicating analytical method.[9][10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Q3: I've subjected the compound to standard ICH stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂ at 60°C) but I'm seeing little to no degradation. What does this mean and what should I do next?

A: Observing minimal degradation is a positive indicator of the molecule's intrinsic stability.[7] However, for the purpose of developing and validating a stability-indicating method, you must demonstrate that your analytical method can resolve the API from its degradation products. If no degradants are formed, the specificity of the method cannot be proven.

Troubleshooting Steps: You need to escalate the stress conditions methodically. Do not drastically increase all parameters at once, as this can lead to unrealistic degradation pathways.[7] Increase one variable at a time (e.g., concentration of the stressor, temperature, or duration).

Stress Type Initial Condition Escalated Condition Examples
Acid Hydrolysis 0.1N HCl at 60 °C for 24h1. Increase to 0.5N or 1N HCl. 2. Increase temperature to 80 °C. 3. Extend duration to 48-72h.
Base Hydrolysis 0.1N NaOH at 60 °C for 24h1. Increase to 0.5N NaOH. 2. Increase temperature to 80 °C. 3. Extend duration.
Oxidation 3% H₂O₂ at RT for 24h1. Increase H₂O₂ concentration to 10% or 30%. 2. Gently warm the solution (e.g., to 40-50 °C).
Thermal 60 °C / 75% RH (solid)1. Increase temperature to 80 °C or higher.[8] 2. Test in solution as well as solid state.
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)Expose for a longer duration (e.g., 2x or 3x ICH).[10]

Q4: My oxidative stress test with 30% H₂O₂ resulted in the complete disappearance of my main peak and a chromatogram full of small, unresolved peaks. How can I obtain meaningful data?

A: This is a classic case of over-stressing.[7] When degradation is too extensive, it often leads to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability profile of the final drug product on the shelf. The goal is controlled, partial degradation.

Troubleshooting Steps:

  • Reduce Reagent Concentration: Dial back the H₂O₂ concentration significantly. Start as low as 0.5% or 1% and work your way up.

  • Lower the Temperature: Perform the oxidative stress test at room temperature or even in a cooled water bath.

  • Shorten the Exposure Time: Take time points at earlier intervals, such as 2, 4, 8, and 12 hours, instead of waiting for 24 hours.[8] This can help you distinguish primary degradants from subsequent products.

Q5: Can you provide a reliable starting protocol for a forced degradation study?

A: Certainly. The following workflow is a robust starting point. It is critical to include "control" samples (API without the stressor) and "blank" samples (stressor without the API) to eliminate artifacts.

Protocol 1: Step-by-Step Forced Degradation Workflow

  • Prepare Stock Solution: Dissolve (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) to a known concentration (e.g., 1 mg/mL).

  • Initiate Stress Conditions: For each condition, prepare a sample vial, a control vial, and a blank vial.

    • Acidic: Mix stock solution with an equal volume of 0.2N HCl to get a final concentration of 0.1N HCl. Heat at 60 °C.

    • Alkaline: Mix stock solution with an equal volume of 0.2N NaOH to get a final concentration of 0.1N NaOH. Heat at 60 °C.

    • Oxidative: Mix stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Keep a vial of the stock solution at 60 °C.

    • Thermal (Solid): Place a known quantity of the solid API in an oven at 60 °C / 75% RH.[10]

    • Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B. Ensure a control sample is wrapped in foil to exclude light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 4, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all samples (stressed, controls, and blanks) using a suitable stability-indicating HPLC-UV method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1N HCl, 60°C) prep->acid Expose base Alkaline (0.1N NaOH, 60°C) prep->base Expose oxid Oxidative (3% H₂O₂, RT) prep->oxid Expose therm Thermal (60°C, Solid/Solution) prep->therm Expose photo Photolytic (ICH Q1B) prep->photo Expose quench Sample & Quench (Neutralize/Dilute) acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze by Stability- Indicating HPLC-UV quench->hplc eval Evaluate Peak Purity & % Degradation hplc->eval

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Chiral Resolution and Crystallographic Analysis of (S)-1-(2,5-Difluorophenyl)ethanamine

For drug development professionals, the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental determinant of efficacy and safety. (S)-1-(2,5-Difluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental determinant of efficacy and safety. (S)-1-(2,5-Difluorophenyl)ethanamine stands as a critical chiral intermediate, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. Achieving high enantiomeric purity is therefore a paramount objective in the synthetic pathway.

This guide provides a comparative framework for the chiral resolution of racemic 1-(2,5-difluorophenyl)ethanamine via diastereomeric salt formation. We will explore the strategic selection of resolving agents and detail the definitive role of single-crystal X-ray crystallography in the absolute structural confirmation of the desired enantiomer. While direct crystallographic comparisons for this specific amine are not prevalent in public literature, this guide synthesizes established methodologies from structurally analogous compounds to provide a robust, field-proven playbook for researchers.

The Core Principle: Resolution via Diastereomeric Salt Formation

The classical method for separating enantiomers relies on their conversion into a pair of diastereomers.[1] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility), making them inseparable by standard techniques. However, by reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), we form two diastereomeric salts.

(R)-Amine + (R)-Acid → (R,R)-Salt (S)-Amine + (R)-Acid → (S,R)-Salt

These diastereomeric salts are no longer mirror images and thus exhibit different physical properties. The key to separation lies in exploiting their differential solubility in a given solvent system.[2] Through a process called fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its physical separation by filtration. The resolving agent is then removed by treatment with a base, liberating the enantiomerically enriched amine.

Strategic Selection of the Chiral Resolving Agent: A Comparative Analysis

The choice of resolving agent is the most critical variable in a diastereomeric salt resolution. Its success hinges on finding a combination of agent and solvent that provides a significant solubility difference between the two diastereomeric salts, leading to high yield and high enantiomeric excess (e.e.).[2][3] The ideal agent should also form robust, high-quality crystals suitable for X-ray diffraction.

Below, we compare two common yet distinct classes of resolving agents applicable to amines like 1-(2,5-difluorophenyl)ethanamine.

Alternative 1: The Classic Workhorse - L-(+)-Tartaric Acid

L-(+)-Tartaric acid is one of the most widely used, cost-effective, and readily available resolving agents for racemic amines.[1] Its efficacy is well-documented across a vast range of substrates, making it an excellent first choice for screening studies.

  • Mechanism of Action: The two carboxylic acid groups and two hydroxyl groups of tartaric acid provide multiple points for hydrogen bonding, forming a rigid, three-dimensional lattice in the crystalline state. The differential packing efficiency and lattice energies of the (S)-amine-(R,R)-tartrate versus the (R)-amine-(R,R)-tartrate salt in a chosen solvent is the basis for separation.[2][4]

  • Performance Insight: In the resolution of the analogous compound, (±)-1-phenylethylamine, L-(+)-tartaric acid in methanol effectively crystallizes the salt of one enantiomer, demonstrating the principle of solubility differentiation.[2] While effective, achieving >99% e.e. often requires multiple recrystallization steps, which can reduce the overall yield.

Alternative 2: The High-Purity Specialist - O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)

For applications demanding the highest levels of enantiomeric purity, derivatives of tartaric acid, such as O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), are often superior. These are considered "second-generation" resolving agents.

  • Mechanism of Action: The bulky, aromatic toluoyl groups enhance the structural differences between the two diastereomeric salts. These groups promote strong π-π stacking interactions and create more defined, rigid crystal packing arrangements. This amplification of stereochemical differences often leads to a much larger solubility gap between the diastereomers compared to standard tartaric acid.

  • Performance Insight: In a patent describing the resolution of a key sitagliptin intermediate, D-ditoluoyl tartaric acid was used to achieve an enantiomeric excess of over 99% in a single crystallization step, highlighting its superior resolving power for structurally similar amines.[5] This efficiency makes it highly suitable for industrial-scale production where repeated crystallizations are undesirable.

Data-Driven Comparison of Resolving Agents
FeatureL-(+)-Tartaric AcidO,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)
Typical Advantages Low cost, readily available, extensive literature base.High resolution power, often achieves >99% e.e. in one step, excellent for forming high-quality crystals.[5]
Typical Disadvantages May require multiple recrystallizations to achieve high e.e., potentially lowering yield.Higher cost, less atomic economy.
Reported Performance Effective for baseline resolution of phenylethylamines.[2]Achieved >99% e.e. for a sitagliptin intermediate.[5]
Crystallization Crystals can sometimes be small or agglomerated; solvent screening is critical.Bulky aromatic groups often promote the growth of well-defined, single crystals suitable for XRD.

The Gold Standard: Confirmation by Single-Crystal X-ray Crystallography

While analytical methods like chiral HPLC can quantify enantiomeric excess, they do not definitively prove the absolute configuration of the molecule. Single-crystal X-ray crystallography is the unambiguous method for determining the three-dimensional structure of a molecule, thereby assigning the (R) or (S) configuration with absolute certainty.

The process involves irradiating a single, high-quality crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule within the crystal lattice, from which the precise atomic positions can be determined. For chiral molecules, specialized data analysis (anomalous dispersion) allows for the determination of the absolute stereochemistry.

G cluster_resolution Diastereomeric Salt Resolution cluster_analysis Isolation & Analysis racemic Racemic Amine (R/S)-1-(2,5-Difluorophenyl)ethanamine agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic->agent salts Formation of Diastereomeric Salts (R,R)- and (S,R)-Salts in Solution agent->salts crystallize Fractional Crystallization (Cooling & Precipitation) salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Salt Crystals (Enriched in one Diastereomer) filter->less_soluble mother_liquor Mother Liquor (Enriched in other Diastereomer) filter->mother_liquor liberate Liberate Free Amine (Base Treatment & Extraction) less_soluble->liberate pure_amine Enantiopure Amine (S)-Isomer liberate->pure_amine xrd Single Crystal X-ray Diffraction pure_amine->xrd structure Absolute Structure Confirmed xrd->structure G cluster_classic Classic Approach: L-(+)-Tartaric Acid cluster_high_purity High-Purity Approach: DPTTA c1 Initial Crystallization c2 Check e.e. (HPLC) c1->c2 c3 Result < 99% e.e.? c2->c3 c4 Recrystallize Salt c3->c4 Yes c5 Liberate Amine c3->c5 No c4->c2 h1 Single Crystallization h2 Check e.e. (HPLC) h1->h2 h3 Result > 99% e.e. h2->h3 h4 Liberate Amine h3->h4

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